REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4]([CH:6]1[C:11](=[O:12])OC(C)(C)OC1=O)=[O:5].[CH2:20]([NH2:23])[CH2:21][CH3:22]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4](=[O:5])[CH2:6][C:11]([NH:23][CH2:20][CH2:21][CH3:22])=[O:12]
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Name
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5-(2-chlorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2C(OC(OC2=O)(C)C)=O)C=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
550 μL
|
Type
|
reactant
|
Smiles
|
C(CC)N
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Control Type
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UNSPECIFIED
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Setpoint
|
85 (± 5) °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
added dropwise via syringe
|
Type
|
CONCENTRATION
|
Details
|
Once at rt, the reaction was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
added to 19 cm of flash silica gel in a 5 cm dia
|
Type
|
WASH
|
Details
|
Elution with 4:1 hexanes/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(CC(=O)NCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 851 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |